molecular formula C6H5Br2NO B1358039 3,5-Dibromo-1-methylpyridin-4(1H)-one CAS No. 2683-35-4

3,5-Dibromo-1-methylpyridin-4(1H)-one

Cat. No.: B1358039
CAS No.: 2683-35-4
M. Wt: 266.92 g/mol
InChI Key: LYSNTLIRWAIQGH-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methylpyridin-4(1H)-one: is a brominated derivative of pyridinone, a heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a methyl group at the 1st position, and a keto group at the 4th position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,5-Dibromo-1-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The bromine atoms and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-1-methylpyridin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine.

    3,5-Diiodo-1-methylpyridin-4(1H)-one: Contains iodine atoms instead of bromine.

    1-Methylpyridin-4(1H)-one: Lacks the halogen atoms, providing a basis for comparison.

Uniqueness

3,5-Dibromo-1-methylpyridin-4(1H)-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine or iodine, affecting the compound’s reactivity and interactions. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,5-dibromo-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNTLIRWAIQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617779
Record name 3,5-Dibromo-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-35-4
Record name 3,5-Dibromo-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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